molecular formula C16H20N2O2S2 B2784802 1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2097912-68-8

1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide

Cat. No.: B2784802
CAS No.: 2097912-68-8
M. Wt: 336.47
InChI Key: UYGAMODDDCYLDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Again, while there are papers discussing the molecular structure of similar compounds , specific information on “1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide” is not available.

Scientific Research Applications

Organic Synthesis and Chemical Behavior

  • Molecular Structure and Reactivity : Studies have shown that the addition of methane sulfonic acid to certain nitrogen-containing aromatic compounds can selectively protonate nitrogen atoms, leading to a significant deceleration of rotation rates around bonds. This behavior is indicative of a relayed brake mechanism, which could be relevant for understanding the reactivity and binding properties of similar sulfonamide compounds (Furukawa et al., 2020).

  • Synthetic Applications : Research on the synthesis of pyrrolidin-3-ones from serine and threonine-based sulfonamides illustrates the versatility of sulfonamide groups in facilitating rearrangements and cyclization reactions. This could suggest utility in synthesizing complex heterocyclic structures, which are often found in bioactive molecules (Králová et al., 2019).

Material Science and Electro-optics

  • Electrooptic Film Fabrication : Dibranched, heterocyclic "push-pull" chromophores involving pyrrole and pyridine structures have been synthesized and characterized for their potential in electrooptic film fabrication. These studies emphasize the impact of molecular architecture on film microstructure and optical/electrooptic responses, indicating potential applications in photonic devices and sensors (Facchetti et al., 2006).

Catalysis and Organic Transformations

  • Ionic Liquids and Catalysis : The development of nicotinum methane sulfonate from nicotine and methane sulfonic acid highlights the role of sulfonamide derivatives in catalysis. This specific ionic liquid shows excellent catalytic activity in synthesizing 2-amino-3-cyanopyridines, demonstrating the potential of sulfonamide-based compounds in facilitating organic transformations under solvent-free conditions (Tamaddon & Azadi, 2018).

Properties

IUPAC Name

1-phenyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,13-14-4-2-1-3-5-14)17-16-6-8-18(11-16)10-15-7-9-21-12-15/h1-5,7,9,12,16-17H,6,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGAMODDDCYLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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